molecular formula C26H20N2O3 B11530565 2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile

2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile

Cat. No.: B11530565
M. Wt: 408.4 g/mol
InChI Key: LTOINMWKMOWXMD-OGLMXYFKSA-N
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Description

2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with a carbonitrile group, two phenyl groups, and an imine linkage to a dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile typically involves the condensation of 2,4-dimethoxybenzaldehyde with 4,5-diphenylfuran-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated imine or nitrile groups.

    Substitution: Substituted derivatives with new functional groups replacing the imine linkage.

Scientific Research Applications

2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s imine linkage and carbonitrile group allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenyl and dimethoxyphenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(2-nitrophenyl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile
  • 2-[(E)-[(2,5-dimethoxyphenyl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile
  • 2-amino-4,5-diphenylfuran-3-carbonitrile

Uniqueness

2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C26H20N2O3

Molecular Weight

408.4 g/mol

IUPAC Name

2-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile

InChI

InChI=1S/C26H20N2O3/c1-29-21-14-13-20(23(15-21)30-2)17-28-26-22(16-27)24(18-9-5-3-6-10-18)25(31-26)19-11-7-4-8-12-19/h3-15,17H,1-2H3/b28-17+

InChI Key

LTOINMWKMOWXMD-OGLMXYFKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)OC

Origin of Product

United States

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